2-[3-Fluoro-5-(trifluoromethyl)phenyl]ethanethiol
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Overview
Description
2-[3-Fluoro-5-(trifluoromethyl)phenyl]ethanethiol is an organofluorine compound characterized by the presence of both fluorine and sulfur atoms in its structure. The trifluoromethyl group (-CF3) and the thiol group (-SH) contribute to its unique chemical properties, making it a valuable compound in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the reaction of 3-fluoro-5-(trifluoromethyl)benzyl chloride with thiourea, followed by hydrolysis to yield the desired thiol compound . The reaction conditions often include the use of polar solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. Continuous flow reactors and automated synthesis platforms can be employed to scale up the production while maintaining the purity and consistency of the product .
Chemical Reactions Analysis
Types of Reactions
2-[3-Fluoro-5-(trifluoromethyl)phenyl]ethanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Substitution: The fluorine atoms on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Substitution: Nucleophiles such as amines or alkoxides.
Coupling Reactions: Palladium catalysts and boronic acids.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Substitution: Amino or alkoxy derivatives.
Coupling Reactions: Biaryl compounds.
Scientific Research Applications
2-[3-Fluoro-5-(trifluoromethyl)phenyl]ethanethiol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a biochemical probe due to its unique fluorine and sulfur content.
Medicine: Explored for its potential in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the development of advanced materials with specific chemical resistance and stability
Mechanism of Action
The mechanism of action of 2-[3-Fluoro-5-(trifluoromethyl)phenyl]ethanethiol largely depends on its interaction with biological targets. The trifluoromethyl group can enhance the lipophilicity of the compound, facilitating its passage through cell membranes. The thiol group can form covalent bonds with cysteine residues in proteins, potentially modulating their activity. These interactions can affect various molecular pathways, including enzyme inhibition and signal transduction .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-5-(trifluoromethyl)phenyl isocyanate
- 2-Fluoro-5-(trifluoromethyl)phenyl isothiocyanate
- 3,5-Bis(trifluoromethyl)phenyl isocyanate
Uniqueness
2-[3-Fluoro-5-(trifluoromethyl)phenyl]ethanethiol is unique due to the presence of both a trifluoromethyl group and a thiol group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications, distinguishing it from other fluorinated phenyl derivatives .
Properties
IUPAC Name |
2-[3-fluoro-5-(trifluoromethyl)phenyl]ethanethiol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F4S/c10-8-4-6(1-2-14)3-7(5-8)9(11,12)13/h3-5,14H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBFXGRCXZOBNII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)F)CCS |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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